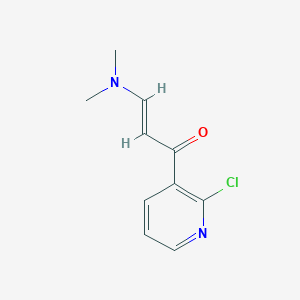

![molecular formula C14H9FN2O2 B184654 2-(4-フルオロフェニル)イミダゾ[1,2-a]ピリジン-8-カルボン酸 CAS No. 133427-95-9](/img/structure/B184654.png)

2-(4-フルオロフェニル)イミダゾ[1,2-a]ピリジン-8-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

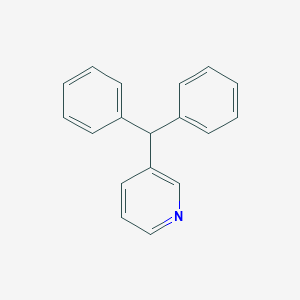

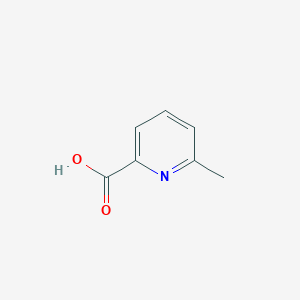

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . This class of compounds has been shown to display a broad spectrum of biological activity profiles .

Synthesis Analysis

Imidazo[1,2-a]pyridines, including 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid, can be synthesized through various methods. These include metal-free direct synthesis, which has been highlighted as an effective protocol developed in the past decade . The synthesis of this compound has been well-studied due to its importance as a bioactive scaffold .Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is represented by the linear formula C14H9FN2O2 . The compound has a molecular weight of 256.24 .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of chemical reactions. These include condensation, cyclization, and oxidative aromatization . The reaction outcome is strongly dependent on the substituents of both reactants .作用機序

Target of Action

The primary targets of “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” are currently unknown

Action Environment

The action, efficacy, and stability of “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, temperature, and more. Understanding these influences can be crucial for optimizing the use of the compound.

実験室実験の利点と制限

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, making it a valuable tool for studying the role of PLD in various cellular processes. It also has good solubility in aqueous solutions, making it easy to use in cell-based assays. However, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies must be performed to determine the optimal concentration of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid for each experimental system.

将来の方向性

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid has significant potential for future research and development. Some of the future directions for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid research include:

1. Developing more potent and selective PLD inhibitors based on the structure of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid.

2. Investigating the role of PLD in other diseases, such as cardiovascular disease and diabetes.

3. Developing 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life.

4. Studying the effects of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid on other signaling pathways that are regulated by PA.

5. Investigating the potential of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders.

In conclusion, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a potent inhibitor of PLD that has significant potential for therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions should be carefully considered in future research.

合成法

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid can be synthesized using a two-step reaction process. The first step involves the reaction of 2-aminopyridine with 4-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride to form 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine. In the second step, the resulting compound is reacted with ethyl chloroformate in the presence of triethylamine to form 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid.

科学的研究の応用

医薬品化学:抗結核剤

この化合物は、新規抗結核剤開発のための潜在的な足場として特定されています。研究によると、イミダゾ[1,2-a]ピリジンアナログは、マイコバクテリウム・ツベルクローシスに対して顕著な活性を示します。 例えば、アナログQ203は、急性TBマウスモデルにおいて細菌負荷を99.9%減少させました .

Safety and Hazards

特性

IUPAC Name |

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLKFWWBAZNJJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

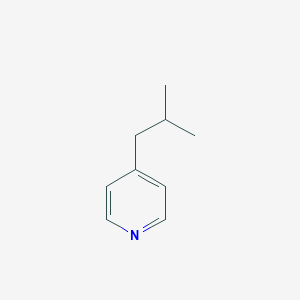

![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)

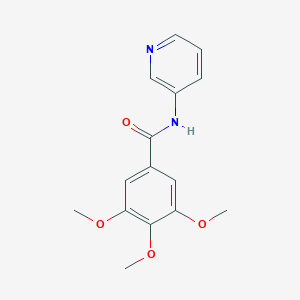

![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)